![molecular formula C11H17Cl2N B1432925 1-(4-Chlorophenyl)pentan-1-amine hydrochloride CAS No. 91428-39-6](/img/structure/B1432925.png)
1-(4-Chlorophenyl)pentan-1-amine hydrochloride
Overview
Description
1-(4-Chlorophenyl)pentan-1-amine hydrochloride, also known as 4-CPCA, is a chemical compound that has gained significant interest in scientific research. It has a molecular weight of 234.17 g/mol .
Molecular Structure Analysis
The InChI code for 1-(4-Chlorophenyl)pentan-1-amine hydrochloride is 1S/C11H16ClN.ClH/c12-11-7-5-10(6-8-11)4-2-1-3-9-13;/h5-8H,1-4,9,13H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(4-Chlorophenyl)pentan-1-amine hydrochloride is a powder at room temperature .Scientific Research Applications
Chlorophenols in Environmental and Industrial Applications
Chlorophenols, including compounds structurally related to "1-(4-Chlorophenyl)pentan-1-amine hydrochloride," have been extensively studied due to their prevalence as environmental pollutants and their various industrial uses. Research has focused on their generation during processes like Municipal Solid Waste Incineration (MSWI) and their potential as precursors to more harmful compounds like dioxins (Peng et al., 2016)[https://consensus.app/papers/chlorophenols-municipal-solid-waste-incineration-review-peng/8086bba62ad2514ab5f92b2fb94f3113/?utm_source=chatgpt]. The degradation pathways, environmental fate, and impacts of chlorophenols have also been a significant area of study, highlighting their toxic effects on both mammalian and aquatic life (Krijgsheld & Gen, 1986)[https://consensus.app/papers/assessment-impact-emission-compounds-environment-krijgsheld/fb243249f6b05719a33023c25a1095a4/?utm_source=chatgpt].
Potential Applications and Concerns
Environmental Remediation : Studies have explored the use of zero-valent iron and bimetals of iron for the efficient dechlorination of chlorophenols, suggesting potential applications in environmental remediation technologies (Gunawardana et al., 2011)[https://consensus.app/papers/degradation-chlorinated-phenols-zero-valent-iron-gunawardana/c0cfce4b89b6567e9d5ae70aa7582711/?utm_source=chatgpt].
Understanding Environmental Pollutants : Research into the occurrence of chlorophenol compounds in aquatic environments and their effects on toxicity highlights the ongoing need to understand and mitigate the impacts of such chemicals on ecosystems (Wang et al., 2020)[https://consensus.app/papers/occurrence-chlorophenol-compounds-aquatic-environments-wang/88f3d7fea37458a886dd0dcd949e2e57/?utm_source=chatgpt].
Chemical Research and Synthesis : The synthesis and structural properties of novel compounds, including those involving chlorophenyl groups, remain an area of active research. These studies contribute to a deeper understanding of chemical reactions, potential new materials, and applications in various fields (Issac & Tierney, 1996)[https://consensus.app/papers/synthesis-spectroscopic-structural-properties-novel-issac/ef7e0febec1c57bbb1e3b7303989c8e4/?utm_source=chatgpt].
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .
properties
IUPAC Name |
1-(4-chlorophenyl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-2-3-4-11(13)9-5-7-10(12)8-6-9;/h5-8,11H,2-4,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYOOYWSKGABHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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